Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Nitrothiophene Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a nitrothiophene derivative.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted chlorophenyl derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrothiophene moiety may play a role in electron transfer processes, while the pyrrolidine ring could influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate: Similar in structure but with different substituents.
N-[(4-chlorophenyl)methyl]-N-[(5-nitrothiophen-2-yl)methyl]pyrrolidine-1-carboxamide: Similar core structure but different functional groups.
Tert-butyl 3-[[(4-chlorophenyl)methyl]amino]methyl]pyrrolidine-1-carboxylate: Lacks the nitrothiophene moiety.
Uniqueness
The presence of both the nitrothiophene and chlorophenyl groups in this compound makes it unique compared to other similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate, commonly referred to as SR9009, is a synthetic compound recognized for its agonistic activity on REV-ERB nuclear receptors. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of SR9009 includes a pyrrolidine ring and several functional groups that contribute to its biological activity. Its IUPAC name is ethyl 3-({[(4-chlorophenyl)methyl][(5-nitrothiophen-2-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate, with a molecular formula of C20H24ClN3O4S and a CAS number of 1379686-30-2.
Property | Value |
---|---|
Molecular Weight | 437.94 g/mol |
IUPAC Name | ethyl 3-({[(4-chlorophenyl)methyl][(5-nitrothiophen-2-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate |
CAS Number | 1379686-30-2 |
SR9009 functions primarily as an agonist for the REV-ERB nuclear receptors, which play critical roles in regulating circadian rhythms and metabolic processes. The activation of these receptors leads to various physiological effects:
- Circadian Rhythm Modulation : SR9009 has been shown to alter the expression of core clock genes in the hypothalamus and peripheral tissues, affecting circadian oscillations without changing the period of these cycles .
- Metabolic Regulation : The compound influences lipid metabolism by repressing genes involved in lipid storage and enhancing fatty acid oxidation in skeletal muscle .
- Anti-inflammatory Effects : Research indicates that SR9009 can modulate immune responses by regulating macrophage activity and suppressing inflammatory cytokines such as interleukin-6 .
In Vitro Studies
In vitro studies have demonstrated that SR9009 is significantly more potent than other REV-ERB agonists like GSK4112. For instance, it has been reported to have an IC50 value of approximately 670 nM for REV-ERBα, indicating its strong agonistic effect .
In Vivo Studies
In vivo experiments using murine models have revealed that SR9009 impacts circadian gene expression and metabolic pathways:
- Circadian Gene Expression : Administration of SR9009 resulted in the suppression of cryptochrome 2 and alterations in BMAL1 and CLOCK expression patterns .
- Lipid Metabolism : In white adipose tissue, SR9009 administration led to decreased expression of genes associated with lipid storage, while enhancing fatty acid oxidation-related genes in skeletal muscle .
Case Studies
Several studies have explored the therapeutic potential of SR9009:
- Obesity Models : In rodent models of obesity, SR9009 administration resulted in significant weight loss and improved metabolic profiles, suggesting potential applications in obesity management .
- Cancer Research : Recent findings indicate that SR9009 may selectively induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anti-cancer agent .
Safety and Toxicity
Preliminary toxicity studies suggest that SR9009 exhibits a favorable safety profile at therapeutic doses. A single-dose toxicity study in C57Bl6 mice did not reveal significant adverse effects on hematological parameters . However, further long-term studies are necessary to fully assess its safety.
Properties
Molecular Formula |
C22H28ClN3O4S |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
tert-butyl 3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H28ClN3O4S/c1-22(2,3)30-21(27)25-11-10-17(14-25)13-24(12-16-4-6-18(23)7-5-16)15-19-8-9-20(31-19)26(28)29/h4-9,17H,10-15H2,1-3H3 |
InChI Key |
UYNQMTDBYISFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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